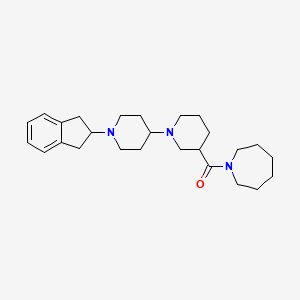![molecular formula C25H27NO3 B6132932 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (BDB) is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a potent dopamine agonist that has been extensively studied for its potential use in the treatment of Parkinson's disease. BDB has also been shown to have other biological activities, such as antioxidant and anti-inflammatory effects.
Mecanismo De Acción
2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline acts as a dopamine agonist by binding to dopamine receptors in the brain. It has a high affinity for the D2 receptor subtype, which is the most abundant dopamine receptor in the brain. By binding to these receptors, 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can activate the same signaling pathways as dopamine, which can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
In addition to its dopamine agonist activity, 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have other biological activities. It has antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects, which can help protect against neuronal damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a potent and selective dopamine agonist, which makes it a useful tool for studying dopamine signaling pathways. 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the treatment of other neurological disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves several steps, starting from commercially available starting materials. The key step in the synthesis is the Pictet-Spengler reaction, which involves the condensation of an arylamine and an aldehyde to form the isoquinoline ring system. The final step involves the protection of the amine group with a benzyl group to yield 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in the treatment of Parkinson's disease. It has been shown to have potent dopamine agonist activity, which can help alleviate the symptoms of the disease. 2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of other neurological disorders, such as schizophrenia and depression.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-27-24-14-21-12-13-26(17-22(21)15-25(24)28-2)16-19-8-10-23(11-9-19)29-18-20-6-4-3-5-7-20/h3-11,14-15H,12-13,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNKNAGECNQMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6132860.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
![1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B6132880.png)
![2-{[(3-chloro-4-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6132882.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)